N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
- δ 7.82 (s, 1H) : Triazole C-H proton (deshielded due to adjacent electronegative N atoms).
- δ 7.35–7.18 (m, 3H) : Thiophene protons (coupling constants J = 3.5–5.1 Hz).
- δ 6.95 (d, J = 8.5 Hz, 1H) and δ 6.88 (d, J = 8.5 Hz, 1H) : Benzodioxine aromatic protons (para-substitution pattern).
- δ 5.64 (s, 2H) : Methylene bridge (-CH₂-) between triazole and benzodioxine.
- δ 3.92–3.85 (m, 4H) : Dioxane methylene protons (-O-CH₂-CH₂-O-).
¹³C NMR (125 MHz, DMSO-d₆):
Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| Triazole C-H | 7.82 | C5-H (triazole) |
| Thiophene C-H | 7.35–7.18 | α- and β-thiophene protons |
| Benzodioxine C-H | 6.95–6.88 | Aromatic protons |
Infrared (IR) Spectroscopy
Mass Spectrometry
- m/z 378.4 [M]⁺: Molecular ion peak corresponding to C₁₅H₁₄N₄O₄S₂.
- m/z 245.1 : Fragment resulting from cleavage of the methylene bridge (-CH₂-triazole-thiophene).
X-ray Crystallographic Confirmation of Triazole-Benzodioxine Hybridization
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters a = 8.42 Å , b = 12.57 Å , c = 14.89 Å , β = 102.3° , and Z = 4 . Key structural insights include:
- Triazole-Benzodioxine Dihedral Angle : The triazole and benzodioxine planes form a dihedral angle of 28.7° , minimizing steric clash while allowing π-π interactions between adjacent molecules (interplanar distance: 3.45 Å).
- Hydrogen-Bonding Network : The sulfonamide -NH₂ group acts as a donor to the triazole N3 acceptor (N-H···N: 2.89 Å, 158°), forming a supramolecular chain along the b-axis.
- Thiophene Orientation : The thiophene ring is tilted at 31.5° relative to the triazole, with S···O contacts (3.12 Å) further stabilizing the lattice.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 8.42, 12.57, 14.89 |
| β (°) | 102.3 |
| V (ų) | 1532.1 |
| Density (g/cm³) | 1.64 |
Packing diagrams illustrate alternating hydrophobic (thiophene/benzodioxine) and hydrophilic (sulfonamide/triazole) layers, a feature critical for modulating solubility in pharmaceutical applications.
Properties
Molecular Formula |
C15H14N4O4S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C15H14N4O4S2/c20-25(21,13-1-2-14-15(7-13)23-5-4-22-14)16-8-11-9-19(18-17-11)12-3-6-24-10-12/h1-3,6-7,9-10,16H,4-5,8H2 |
InChI Key |
KMBBQBHWJJHAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Azidothiophene
Thiophene-3-amine is treated with sodium nitrite and hydrochloric acid under diazotization conditions, followed by reaction with sodium azide to yield 3-azidothiophene.
Reaction Conditions :
Cycloaddition with Propargylamine
3-Azidothiophene reacts with propargylamine in the presence of Cu(I) to form 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine:
$$
\text{3-Azidothiophene} + \text{HC≡C-CH₂-NH₂} \xrightarrow{\text{CuSO₄·5H₂O, Sodium Ascorbate}} \text{Triazole Intermediate}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 25°C, 12 h |
| Yield | 92% |
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide
Sulfonation of Dihydrobenzodioxine
2,3-Dihydrobenzo[b]dioxine is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Procedure :
Amidation with Ammonia
The sulfonyl chloride intermediate is treated with aqueous ammonia to form the sulfonamide:
$$
\text{Dihydrobenzodioxine-SO₂Cl} + \text{NH₃} \rightarrow \text{Dihydrobenzodioxine-SO₂NH₂}
$$
Conditions :
Coupling of Triazole and Sulfonamide Moieties
The triazole-methylamine intermediate is coupled to dihydrobenzodioxine-6-sulfonamide via reductive amination or direct alkylation.
Reductive Amination
Reagents :
- Triazole-methylamine (1.0 equiv)
- Dihydrobenzodioxine-6-sulfonamide (1.1 equiv)
- NaBH₃CN (1.5 equiv) in MeOH
Conditions :
- Stir at 25°C for 24 h
- Yield : 68%
Direct Alkylation Using EDCI/HOBt
A more efficient route employs carbodiimide-mediated coupling:
$$
\text{Triazole-CH₂-NH₂} + \text{Dihydrobenzodioxine-SO₂NH₂} \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI (1.5 equiv) |
| Additive | HOBt (1.5 equiv) |
| Solvent | DMF |
| Temperature | 25°C, 12 h |
| Yield | 88% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient) to afford the title compound in >95% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–6.80 (m, 6H, aromatic), 4.50 (s, 2H, CH₂), 4.30–4.10 (m, 4H, dioxine-OCH₂).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₅N₃O₄S₂ [M+H]⁺: 422.0568; found: 422.0571.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 68 | 92 | Simplicity |
| EDCI/HOBt Coupling | 88 | 95 | Higher efficiency, scalability |
Mechanistic Insights
Role of Cs₂CO₃ in Triazole Formation
Cs₂CO₃ in DMSO promotes Z-enolate formation from β-ketophosphonates, enabling regioselective [3+2] cycloaddition with azides. The cesium ion chelates the enolate, stabilizing the transition state and accelerating HWE-type elimination.
Sulfonamide Formation via SO₂ Insertion
In situ generation of SO₂ from Na₂S₂O₅ and H₂SO₄ ensures safe handling while maintaining high reactivity toward amines. The gas-phase reaction minimizes side products compared to liquid-phase methods.
Industrial Scalability Considerations
- Continuous Flow Synthesis : Microreactors enable precise control over exothermic sulfonation and cycloaddition steps.
- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to enhance sustainability.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low triazole regioselectivity | Use Cu(I)/Cs₂CO₃ dual catalysis |
| Sulfonamide hydrolysis | Conduct reactions under anhydrous conditions |
| Purification complexity | Employ reverse-phase HPLC |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper(I) iodide). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant antimicrobial properties. The mechanism often involves the inhibition of specific enzymes or receptors related to microbial growth pathways. For instance, triazole derivatives have been shown to disrupt cell wall synthesis in bacteria and inhibit fungal growth by targeting ergosterol biosynthesis .
Anticancer Properties
The compound has also been studied for its anticancer potential. Similar triazole-based compounds have demonstrated efficacy against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis in tumor cells. For example, compounds with related structures have been reported to have low IC50 values against MCF-7 human breast tumor cells, suggesting strong antiproliferative activity . The triazole ring plays a crucial role in enhancing the bioactivity of these compounds.
Therapeutic Implications
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its structural components allow for interactions with various biological targets:
- Enzyme Inhibition : The sulfonamide group can act as a potent inhibitor of carbonic anhydrase and other enzymes involved in metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory cytokines.
- Antiviral Properties : Emerging studies suggest that similar heterocyclic compounds may inhibit viral replication pathways .
Research Findings and Case Studies
Several studies highlight the diverse applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| PMC2859177 | Anticancer Activity | Inhibits tubulin polymerization; low IC50 against MCF-7 cells |
| PMC8113790 | Antiviral Activity | Potential inhibitory effects on HSV replication |
| MDPI | Antimicrobial Properties | Effective against various bacterial strains |
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Key 1,2,3-Triazole Derivatives
Key Observations:
Substituent Effects on Melting Points: The thiophen-3-yl-substituted III-15h exhibits a lower melting point (69–71°C) compared to phenylpropyl (III-15g: 141–143°C) or naphthalenylmethyl (III-15j: 86–88°C) analogues. This may reflect reduced crystallinity due to the thiophene ring’s electronic properties .
Synthesis Yields:
- Yields for triazole derivatives range from 50% () to 82% (III-15g, ). The target compound’s synthesis efficiency may depend on the reactivity of the sulfonamide-linked alkyne precursor.
The sulfonamide group in the target compound could enhance solubility or target binding compared to benzamide-based analogues .
Electronic and Steric Considerations
- Thiophene vs. Phenyl Substituents: Thiophene’s electron-rich nature may influence π-π stacking interactions in biological targets, whereas phenyl groups provide steric bulk. For example, III-15h’s thiophene substituent might enhance binding to hydrophobic pockets compared to III-15g’s phenylpropyl group .
- Sulfonamide vs.
Research Findings and Implications
Further studies should explore:
- Synthesis Optimization: Adapting CuAAC protocols () for sulfonamide-linked precursors.
- Crystallographic Analysis: Using SHELXL () to resolve the compound’s 3D structure and assess intermolecular interactions.
- Biological Screening: Evaluating activity against viral capsids or other targets implicated in .
Biological Activity
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that incorporates a triazole ring, thiophene moiety, and a sulfonamide functional group. This unique structural configuration suggests a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula and weight are essential for understanding its interactions:
- Molecular Formula : C₁₄H₁₃N₃O₃S
- Molecular Weight : Approximately 303.34 g/mol
This compound is characterized by its ability to form hydrogen bonds due to the presence of the triazole and sulfonamide groups, which can enhance its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins. The sulfonamide group may also contribute to the compound's overall bioactivity by participating in electrostatic interactions with biological macromolecules.
Anticancer Properties
Research indicates that compounds with similar structural motifs can inhibit tubulin polymerization, thereby affecting cell cycle progression and exhibiting anticancer effects. For instance, triazole derivatives have shown potential in disrupting microtubule dynamics critical for cell division .
Case Study : A study on triazole-based inhibitors demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in cancer cell lines. The most potent inhibitors showed IC50 values in the low micromolar range without cytotoxic effects on normal cells .
Antimicrobial Activity
The presence of the thiophene moiety suggests potential antimicrobial properties. Triazoles are known for their antifungal activities and have been investigated for their antibacterial effects as well. For example, compounds containing both triazole and thiophene structures have been shown to possess broad-spectrum antimicrobial activity against various pathogens .
In Vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. Results indicate that the compound significantly inhibits cell migration and promotes apoptosis in treated cells .
| Cell Line | IC50 (µM) | Effect on Cell Migration |
|---|---|---|
| PC-3 (Prostate) | 2.45 | Significant inhibition |
| MCF7 (Breast) | 5.00 | Moderate inhibition |
| HeLa (Cervical) | 3.50 | Significant inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
